5-Iodo-2,3-dihydropyridazin-3-one

Description

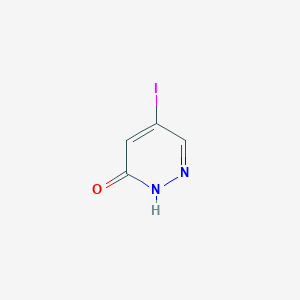

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWMMCWOUBWROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586263 | |

| Record name | 5-Iodopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825633-94-1 | |

| Record name | 5-Iodo-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825633-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-2,3-dihydropyridazin-3-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2,3-dihydropyridazin-3-one is a halogenated heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyridazinone core with an iodine substituent, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, structure, and potential applications of this compound, supplemented with proposed experimental protocols and pathway diagrams to facilitate its use in research and development.

Chemical Structure and Properties

This compound, with the CAS number 825633-94-1, is an organic compound featuring a six-membered dihydropyridazinone ring iodinated at the 5-position.[1][2][3][4] The presence of the iodine atom offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups.[5]

General Properties

The compound typically appears as an off-white to pale yellow crystalline powder.[5] It is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the discovery and development of new pharmaceutical agents.[2]

Tabulated Physicochemical Data

Due to the limited availability of experimentally determined data in peer-reviewed literature, the following table includes both reported and predicted values to provide a comprehensive overview.

| Property | Value | Source |

| Molecular Formula | C₄H₃IN₂O | [1][2][3] |

| Molecular Weight | 221.98 g/mol | [1][2] |

| CAS Number | 825633-94-1 | [1][2][3][4] |

| Appearance | Off-white to pale yellow crystalline powder | [5] |

| Synonyms | 5-Iodo-2H-pyridazin-3-one, 5-Iodopyridazin-3(2H)-one | [4] |

| Predicted XlogP | -0.1 | [6] |

| Predicted Mass Spec Adducts | [M+H]⁺: 222.93630, [M+Na]⁺: 244.91824, [M-H]⁻: 220.92174 | [6] |

Proposed Synthesis Protocol

Proposed Synthesis: Halogen Exchange from 5-Chloro-2,3-dihydropyridazin-3-one

This proposed method is adapted from general procedures for the iodination of halopyridazines.

Materials:

-

5-Chloro-2,3-dihydropyridazin-3-one

-

Sodium Iodide (NaI)

-

Hydriodic Acid (HI, 57% aqueous solution)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated Sodium Thiosulfate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-Chloro-2,3-dihydropyridazin-3-one in dimethylformamide (DMF), add an excess of sodium iodide.

-

Add a catalytic amount of hydriodic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dominated by the carbon-iodine bond, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, vinyl, and alkynyl groups at the 5-position of the pyridazinone ring, enabling the generation of diverse chemical libraries for drug discovery.

Role as a Kinase Inhibitor Scaffold

The pyridazinone core is a well-established scaffold in the design of kinase inhibitors.[7][8][9][10][11] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyridazinone derivatives have been shown to target a variety of kinases, including p38 MAP kinase, C-Terminal Src Kinase (CSK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9]

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Conclusion

This compound is a strategically important building block for the synthesis of novel bioactive molecules. While detailed experimental data for this specific compound is sparse in the public domain, its structural features and the well-documented chemistry of the pyridazinone class provide a strong foundation for its application in drug discovery, particularly in the development of targeted kinase inhibitors. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pschemicals.com [pschemicals.com]

- 5. bgbchem.com [bgbchem.com]

- 6. PubChemLite - this compound (C4H3IN2O) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodo-2,3-dihydropyridazin-3-one: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2,3-dihydropyridazin-3-one is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and pharmaceutical research sectors. Its unique structural features, particularly the presence of a reactive iodine atom on the pyridazinone core, position it as a versatile synthetic intermediate for the development of a wide array of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a plausible synthetic route, and its pivotal role as a building block in the synthesis of pharmacologically active agents. While direct biological data on this specific compound is limited, this paper will explore the therapeutic potential of its derivatives, which have shown promise as kinase inhibitors and antiviral agents.

Core Compound Identification

A clear identification of this compound is fundamental for its application in research and development. The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 825633-94-1[1] |

| Molecular Formula | C₄H₃IN₂O[1] |

| Molecular Weight | 221.98 g/mol [1] |

| Synonyms | 5-Iodo-2H-pyridazin-3-one, 5-Iodopyridazin-3(2H)-one |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis is anticipated to proceed via the reaction of a suitable dichloropyridazinone with a source of iodide, such as hydriodic acid. A plausible experimental protocol, adapted from the synthesis of its methylated analog, is detailed below.

Starting Material: 4,5-dichloro-2,3-dihydropyridazin-3-one

Reagents and Solvents:

-

57% aqueous hydriodic acid

-

Sodium thiosulfate

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Methanol

Experimental Protocol:

-

To a solution of 4,5-dichloro-2,3-dihydropyridazin-3-one, add 57% aqueous hydriodic acid.

-

Heat the reaction mixture to reflux (approximately 137°C) and maintain for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Prepare a solution of sodium thiosulfate in water and pour the reaction mixture into this solution to quench any remaining iodine.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by grinding with a 1:1 mixture of dichloromethane-methanol and subsequent filtration to yield this compound as a solid.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of the iodine atom at the 5-position of the pyridazinone ring allows for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl and heteroaryl substituents, leading to the creation of diverse chemical libraries for drug screening.

Logical Workflow for Drug Development

The following diagram illustrates the logical workflow from the precursor, this compound, to the development of potential drug candidates.

Biological Activity of Derivatives

While this compound itself is not reported to have significant biological activity, its derivatives have been extensively studied and have shown a broad range of pharmacological effects. These activities are highly dependent on the nature of the substituent introduced at the 5-position.

Kinase Inhibition

A notable application of pyridazinone derivatives is in the development of kinase inhibitors. For instance, novel 3-oxo-2,3-dihydropyridazine derivatives have been synthesized and evaluated as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in T-cell signaling.[2][3] Inhibition of ITK is a promising therapeutic strategy for T-cell leukemia.[2][3]

Signaling Pathway: ITK Inhibition

The following diagram depicts a simplified signaling pathway involving ITK and its downstream effects, which can be targeted by derivatives of this compound.

Other Therapeutic Areas

Derivatives of the pyridazinone core have also been investigated for a multitude of other therapeutic applications, including:

-

Antiviral agents : The pyridazinone scaffold is a component of various compounds with antiviral properties.[4]

-

Cardiovascular agents : Certain pyridazinone derivatives have been explored for their potential as cardiotonic and antihypertensive agents.

-

Anticancer agents : Beyond kinase inhibition, other pyridazinone-based compounds have demonstrated broader anticancer activities.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility stems from the reactivity of the carbon-iodine bond, which allows for the straightforward synthesis of a vast array of substituted pyridazinone derivatives through well-established cross-coupling methodologies. While the core molecule itself is not known for its biological activity, the derivatives synthesized from it have shown considerable promise in targeting a range of diseases, most notably as kinase inhibitors for cancer therapy. Further exploration of the chemical space accessible from this key intermediate is likely to yield novel therapeutic agents with improved efficacy and selectivity. This technical guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery programs.

References

- 1. sincerechemical.com [sincerechemical.com]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bgbchem.com [bgbchem.com]

A Technical Guide to 5-Iodo-2,3-dihydropyridazin-3-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Iodo-2,3-dihydropyridazin-3-one, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identity, methods of synthesis, and its emerging role as a scaffold for the development of novel therapeutics, particularly as a kinase inhibitor and vasodilator.

Chemical Identity and Properties

This compound is a pyridazinone derivative characterized by an iodine atom at the 5-position of the heterocyclic ring. Its chemical properties make it a versatile intermediate in organic synthesis.

IUPAC Name: this compound

Synonyms:

| Property | Value | Reference |

| CAS Number | 825633-94-1 | [1][3][4] |

| Molecular Formula | C₄H₃IN₂O | [1][3][4] |

| Molecular Weight | 221.98 g/mol | [3][4] |

| Appearance | Off-white to pale yellow crystalline powder | [5] |

| Purity | ≥97% | [4] |

Synthesis Protocols

General Synthetic Approach for Pyridazin-3(2H)-ones

The synthesis of the pyridazinone core typically involves the condensation of a γ-ketoacid with hydrazine hydrate. For the iodo-substituted target molecule, a potential precursor would be an appropriately iodinated γ-ketoacid.

Experimental Protocol: Synthesis of a Pyridazinone Core

Materials:

-

Appropriate γ-ketoacid

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (if necessary for cyclization)

-

Benzene (or a safer alternative solvent like toluene)

Procedure:

-

Hydrazone Formation: The γ-ketoacid is dissolved in ethanol, and hydrazine hydrate is added dropwise. The mixture is refluxed for a specified period (typically 2-4 hours) to form the corresponding hydrazone.

-

Cyclization: The solvent is removed under reduced pressure. The resulting crude hydrazone is then heated in a suitable solvent (e.g., benzene or toluene), often with a catalytic amount of acid, to facilitate intramolecular cyclization to the dihydropyridazinone.

-

Purification: The product is isolated by filtration upon cooling and purified by recrystallization from an appropriate solvent.

Iodination of a Pre-formed Pyridazinone Ring

An alternative strategy involves the direct iodination of a pyridazin-3(2H)-one precursor. This can be achieved using various iodinating agents.

Experimental Protocol: Iodination of a Heterocyclic Compound

Materials:

-

Pyridazin-3(2H)-one precursor

-

Iodinating agent (e.g., N-iodosuccinimide (NIS), iodine monochloride (ICl), or a mixture of an iodide salt and an oxidizing agent)

-

Appropriate solvent (e.g., acetonitrile, dichloromethane, or acetic acid)

Procedure:

-

The pyridazin-3(2H)-one precursor is dissolved in a suitable solvent.

-

The iodinating agent is added portion-wise at a controlled temperature (often at room temperature or slightly elevated).

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining iodinating agent, followed by extraction with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Therapeutic Potential and Biological Activity

The pyridazin-3(2H)-one scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives have shown promise as anticancer, anti-inflammatory, and cardiovascular agents. This compound, as a key intermediate, facilitates the synthesis of compounds with potential therapeutic applications.

Kinase Inhibition

Pyridazinone derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition:

Recent studies have highlighted the potential of 3-oxo-2,3-dihydropyridazine derivatives as selective inhibitors of ITK, a key enzyme in T-cell signaling.[6][7] Inhibition of ITK is a promising therapeutic strategy for T-cell mediated autoimmune diseases and certain types of T-cell malignancies. One study reported a novel series of 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors, with the lead compound showing an IC₅₀ of 0.87 µM in a biochemical kinase assay.[6][7]

The following table summarizes the in vitro activity of some reported pyridazinone-based kinase inhibitors.

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| 3-oxo-2,3-dihydropyridazine derivative (Compound 9) | ITK | 0.87 | [6][7] |

| 3-oxo-2,3-dihydropyridazine derivative (Compound 22) | ITK | 0.19 | [6][7] |

Vasodilatory Effects

The pyridazinone core is also associated with vasodilatory properties, making it a target for the development of antihypertensive agents. Some dihydropyridazin-3(2H)-one derivatives have exhibited vasorelaxant activity comparable to or greater than the established vasodilator hydralazine.[8][9] The mechanism of action is often linked to the modulation of nitric oxide signaling pathways or direct effects on vascular smooth muscle.

The following table presents the vasodilatory activity of selected pyridazinone derivatives.

| Compound Class | Assay System | EC₅₀/IC₅₀ (µM) | Reference |

| Dihydropyridazin-3(2H)-one derivative (Compound 13) | Rat thoracic aortic rings | 0.199 (IC₅₀) | [8] |

| Pyridazin-3(2H)-one derivative (Acid 16) | Rat thoracic aortic rings | 0.339 (EC₅₀) | [8] |

| Pyridazin-3(2H)-one derivative (Ester 17) | Rat thoracic aortic rings | 1.225 (EC₅₀) | [8] |

| Pyridazin-3(2H)-one derivative (Hydrazide 18) | Rat thoracic aortic rings | 1.204 (EC₅₀) | [8] |

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the role of Interleukin-2-inducible T-cell Kinase (ITK) in the T-cell receptor (TCR) signaling pathway, a key target for pyridazinone-based inhibitors.

Caption: ITK Signaling Pathway in T-Cells.

Experimental Workflow

The diagram below outlines a general workflow for the synthesis and biological evaluation of novel pyridazinone derivatives.

Caption: Drug Discovery Workflow for Pyridazinones.

References

- 1. scholarena.com [scholarena.com]

- 2. PubChemLite - this compound (C4H3IN2O) [pubchemlite.lcsb.uni.lu]

- 3. sincerechemical.com [sincerechemical.com]

- 4. calpaclab.com [calpaclab.com]

- 5. bgbchem.com [bgbchem.com]

- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 5-Iodo-2,3-dihydropyridazin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 5-Iodo-2,3-dihydropyridazin-3-one.

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.9363 |

| [M+Na]⁺ | 244.9182 |

| [M+K]⁺ | 260.8922 |

| [M-H]⁻ | 220.9217 |

| [M+HCOO]⁻ | 266.9272 |

| [M+CH₃COO]⁻ | 280.9429 |

Expected NMR and IR Spectral Data

Due to the absence of specific experimental data for this compound, the following tables present expected peak ranges and assignments for ¹H NMR, ¹³C NMR, and IR spectroscopy based on the analysis of similar pyridazinone derivatives.

Expected ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 11.0 - 13.0 | br s | N-H |

| ~ 7.5 - 8.5 | d | H-4 |

| ~ 6.5 - 7.5 | d | H-6 |

Expected ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~ 160 - 170 | C=O |

| ~ 140 - 150 | C-5 (C-I) |

| ~ 130 - 140 | C-4 |

| ~ 100 - 110 | C-6 |

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3000 | Medium | N-H stretch |

| ~ 3100 - 3000 | Weak | C-H stretch (aromatic) |

| ~ 1680 - 1640 | Strong | C=O stretch (amide) |

| ~ 1600 - 1550 | Medium | C=C stretch |

| ~ 1450 - 1400 | Medium | C-N stretch |

| ~ 800 - 700 | Strong | C-I stretch |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of pyridazinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the desired solvent.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically subtract the background.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire mass spectra in both positive and negative ion modes to observe different adducts.

-

The mass range is typically set to scan from m/z 50 to 1000.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Application in Drug Discovery Workflow

This compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The following diagram illustrates a typical workflow where this compound could be utilized.

Caption: Drug discovery workflow utilizing this compound.

An In-depth Technical Guide on the Solubility and Stability of 5-Iodo-2,3-dihydropyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative data on the solubility and stability of 5-Iodo-2,3-dihydropyridazin-3-one is limited. This guide provides a framework of recommended experimental protocols and data presentation formats based on general principles of pharmaceutical science and available information on related pyridazinone derivatives. The tables presented are templates for recording experimental findings.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical research and development.[1][2] As an intermediate in chemical synthesis, it is utilized in the discovery and development of new pharmaceutical agents, particularly in medicinal chemistry for creating novel drug candidates.[1][2] Its structure suggests its utility as a building block in the synthesis of more complex molecules. Understanding the solubility and stability of this compound is critical for its handling, formulation, and the development of reliable analytical methods. This technical guide outlines the methodologies for determining these key physicochemical properties.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][3][4] |

| Synonyms | 5-Iodopyridazin-3(2H)-one; 5-Iodo-2H-pyridazin-3-one | [1] |

| CAS Number | 825633-94-1 | [1][3][4] |

| Molecular Formula | C4H3IN2O | [1][4] |

| Molecular Weight | 221.98 g/mol | [1][4] |

| Appearance | Off-white to pale yellow crystalline powder | |

| Storage Stability | Recommended storage at 2-8°C.[3] One vendor suggests stability for 24 months at -20°C. | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following tables provide a template for the systematic evaluation of the solubility of this compound in various solvents relevant to pharmaceutical development.

Aqueous Solubility

| pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| 1.2 (SGF) | 25 | Shake-Flask | ||

| 1.2 (SGF) | 37 | Shake-Flask | ||

| 4.5 (Acetate Buffer) | 25 | Shake-Flask | ||

| 4.5 (Acetate Buffer) | 37 | Shake-Flask | ||

| 6.8 (SIF) | 25 | Shake-Flask | ||

| 6.8 (SIF) | 37 | Shake-Flask | ||

| 7.4 (Phosphate Buffer) | 25 | Shake-Flask | ||

| 7.4 (Phosphate Buffer) | 37 | Shake-Flask |

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Solubility in Organic and Pharmaceutical Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Polyethylene Glycol 400 (PEG 400) | 25 | Shake-Flask | ||

| Propylene Glycol | 25 | Shake-Flask |

Stability Profile

Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation products. The following sections outline the protocols for forced degradation and long-term stability studies.

Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

| Stress Condition | Time Points (hours) | Purity (%) | Degradation Products (if any) |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 2, 4, 8, 12, 24 | ||

| Base Hydrolysis (0.1 M NaOH, 60°C) | 2, 4, 8, 12, 24 | ||

| Oxidative Degradation (3% H2O2, RT) | 2, 4, 8, 12, 24 | ||

| Thermal Degradation (Solid State, 80°C) | 24, 48, 72, 96, 120 | ||

| Photostability (ICH Q1B Option 2) | - |

RT: Room Temperature

Long-Term Stability Study (ICH Guideline Q1A(R2))

| Storage Condition | Time Points (months) | Purity (%) | Appearance |

| 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24, 36 | ||

| 30°C / 65% RH | 0, 3, 6, 9, 12, 18, 24, 36 | ||

| 40°C / 75% RH (Accelerated) | 0, 1, 2, 3, 6 |

RH: Relative Humidity

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for solubility determination.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample from each vial and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

-

Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

-

Column Selection: A C18 column is a common starting point.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak.

-

Method Validation: Validate the method according to ICH guideline Q2(R1) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Protocol

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. Incubate at 60°C.

-

Oxidation: Mix the stock solution with a solution of 6% H2O2 to achieve a final concentration of 3% H2O2. Keep at room temperature.

-

Thermal Degradation: Store the solid compound in a hot air oven at 80°C.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Time Points: Withdraw samples at predetermined time intervals.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Signaling Pathways

Information regarding specific signaling pathways modulated by this compound is not currently available in the public domain. Research into the biological activity of this compound would be required to elucidate any such interactions.

Conclusion

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. The outlined experimental protocols and data presentation formats are designed to meet the rigorous standards of the pharmaceutical industry. While specific data for this compound is not yet widely published, the methodologies described herein will enable researchers to generate the necessary data to support its development as a potential pharmaceutical agent.

References

5-Iodo-2,3-dihydropyridazin-3-one: A Versatile Heterocyclic Scaffold for Drug Discovery and Chemical Synthesis

For Immediate Release

[CITY, STATE, December 23, 2025] – The heterocyclic building block, 5-iodo-2,3-dihydropyridazin-3-one, is emerging as a critical intermediate for researchers, scientists, and drug development professionals. Its strategic placement of an iodine atom on the pyridazinone core allows for a wide range of synthetic transformations, particularly in the construction of complex molecular architectures for novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, chemical properties, and applications, with a focus on its role in the development of kinase inhibitors.

Introduction

This compound (CAS No. 825633-94-1) is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. The presence of a reactive C-I bond at the 5-position makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for drug discovery.[1] This versatility has led to its use in the synthesis of kinase inhibitors, antiviral agents, and other biologically active molecules.[1]

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are summarized below. While comprehensive, independently verified spectroscopic data is not widely published, the following table provides key identifiers for this compound.

| Property | Value | Reference |

| CAS Number | 825633-94-1 | [1] |

| Molecular Formula | C₄H₃IN₂O | [1] |

| Molecular Weight | 222.98 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Purity | ≥98% (as per commercial suppliers) | [1] |

| Storage Stability | 24 months at -20°C | [1] |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are not consistently available in public literature and should be determined empirically upon synthesis or acquisition.

Synthesis of this compound

A potential, though unverified, synthetic pathway is outlined below. Researchers should treat this as a hypothetical route requiring experimental validation.

Caption: Proposed synthetic pathway for this compound.

Reactivity and Application as a Heterocyclic Building Block

The primary synthetic utility of this compound stems from its C-I bond, which is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, vinyl, and alkyl groups, making it a valuable building block for creating diverse molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

The iodinated pyridazinone core is an excellent substrate for several key C-C and C-N bond-forming reactions, which are fundamental in modern medicinal chemistry.

Caption: Versatility of the building block in cross-coupling reactions.

Application in Kinase Inhibitor Synthesis

Recent studies have highlighted the use of related dihydropyridazinone scaffolds in the development of potent and selective kinase inhibitors, such as those targeting Interleukin-2-inducible T-cell Kinase (ITK).[3] While these studies often start with chloro- or bromo-analogs, the higher reactivity of the iodo-substituent in this compound makes it a superior starting material for such syntheses, particularly in Suzuki-Miyaura couplings to introduce complex aryl and heteroaryl moieties that are crucial for kinase binding.

The general workflow for developing a kinase inhibitor using this building block involves an initial cross-coupling reaction followed by further functionalization.

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocols (Exemplary)

While specific protocols for this compound are not published, the following represents a general, exemplary procedure for a Suzuki-Miyaura coupling reaction based on protocols for similar substrates. This protocol is for illustrative purposes and requires optimization.

General Procedure for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2,3-dihydropyridazin-3-one derivative.

Conclusion and Future Outlook

This compound is a high-value building block for medicinal chemistry and organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors. While detailed public data on its synthesis and characterization remain limited, its commercial availability and application in patented research underscore its importance. Future work in academic and industrial labs is expected to further delineate its synthetic potential and lead to the discovery of new therapeutic agents based on the versatile dihydropyridazinone scaffold.

References

The Enduring Scaffold: A Technical Guide to Pyridazinone Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic scaffold, has firmly established itself as a "magic moiety" in medicinal chemistry.[1] Its versatile structure allows for substitutions at various positions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[2][3][4] This technical guide provides an in-depth review of pyridazinone derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action across key therapeutic areas. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Synthetic Strategies for Pyridazinone Scaffolds

The construction of the pyridazinone ring is most commonly achieved through the condensation of γ-keto acids or their ester analogs with hydrazine hydrate or its derivatives.[5] This versatile reaction allows for the introduction of a wide array of substituents on the pyridazinone core, significantly influencing the pharmacological profile of the resulting compounds. Another prevalent method involves the reaction of 2(3H)-furanones with hydrazine hydrate, which proceeds through a ring-opening and subsequent intramolecular cyclization.

General Experimental Protocol: Synthesis from a γ-Keto Acid

This protocol outlines the synthesis of a 6-substituted-4,5-dihydropyridazin-3(2H)-one from a corresponding β-aroylpropionic acid.

Step 1: Synthesis of β-Aroylpropionic Acid

A Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride in the presence of a Lewis acid, such as aluminum chloride, yields the corresponding β-aroylpropionic acid.[3][6]

-

Procedure: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., benzene or nitrobenzene), succinic anhydride is added portion-wise. The appropriate aromatic hydrocarbon is then added, and the mixture is heated. After completion of the reaction, the mixture is poured into ice-cold hydrochloric acid. The resulting solid is filtered, washed, and recrystallized to yield the pure β-aroylpropionic acid.

Step 2: Cyclization to 6-substituted-4,5-dihydropyridazin-3(2H)-one

The synthesized β-aroylpropionic acid is then cyclized with hydrazine hydrate.[3][6]

-

Procedure: A mixture of the β-aroylpropionic acid and hydrazine hydrate in a suitable solvent, such as ethanol, is refluxed for several hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford the desired 6-substituted-4,5-dihydropyridazin-3(2H)-one.

General Experimental Protocol: Synthesis from a 2(3H)-Furanone

This protocol describes the synthesis of pyridazinone derivatives from 2(3H)-furanones.

-

Procedure: The 2(3H)-furanone derivative is dissolved in absolute ethanol. Hydrazine hydrate is added dropwise with stirring. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. For cyclization of the intermediate hydrazide, the solid is suspended in ethanol or acetic acid with a catalytic amount of acid and refluxed until the reaction is complete, as monitored by TLC. The final pyridazinone derivative is then isolated by filtration.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Iodo-2,3-dihydropyridazin-3-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2,3-dihydropyridazin-3-one is a halogenated heterocyclic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound. Detailed experimental protocols, where available, and a summary of its physicochemical properties are presented. The pyridazinone core is associated with a wide range of biological activities, and this guide explores the potential of this compound as a key intermediate in the development of novel therapeutics, particularly in the areas of oncology and virology.

Introduction

The pyridazinone ring system is a versatile pharmacophore that has been extensively explored in drug discovery, leading to the development of agents with diverse therapeutic applications, including cardiovascular, anti-inflammatory, and anticancer properties. The introduction of a halogen atom, such as iodine, into the pyridazinone scaffold can significantly modulate its physicochemical and biological properties, offering a valuable tool for medicinal chemists in the design of new drug candidates. This compound serves as a crucial building block in the synthesis of more complex molecules, particularly as an intermediate for kinase inhibitors and antiviral agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 825633-94-1 | [2][3] |

| Molecular Formula | C₄H₃IN₂O | [2][4] |

| Molecular Weight | 221.98 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline powder | [2] |

| Purity | ≥97% | [2] |

| SMILES | C1=C(C=NNC1=O)I | [4] |

| InChI | InChI=1S/C4H3IN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8) | [4] |

Synthesis and Discovery

A general method for the synthesis of iodopyridazinones involves the reaction of chloropyridazinones with an iodide source.[5] Research has shown that 4,5-dichloropyridazin-3(2H)-ones react with hydrogen iodide or sodium iodide to yield iodinated pyridazinones.[5] This suggests a viable pathway for the preparation of this compound.

Postulated Experimental Protocol for Synthesis

Based on analogous reactions, a potential protocol for the synthesis of this compound from 4,5-dichloro-3(2H)-pyridazinone is outlined below. Note: This is a postulated protocol and requires experimental validation.

Reaction: Halogen exchange reaction.

Starting Material: 4,5-Dichloro-3(2H)-pyridazinone (CAS: 932-22-9)[6]

Reagents and Solvents:

-

Sodium iodide (NaI)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 4,5-dichloro-3(2H)-pyridazinone in anhydrous acetone or DMF, add a molar excess of sodium iodide.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Logical Workflow for the Postulated Synthesis:

Caption: Postulated synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and biological research.[7] Its key applications include:

-

Pharmaceutical Research: It serves as a building block in the discovery and development of new pharmaceutical agents.[7] The iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities.

-

Medicinal Chemistry: Employed in the creation of novel drug candidates, particularly in the synthesis of kinase inhibitors and antiviral agents.[1]

-

Biological Research: Used in studies to understand the interaction of pyridazinone-based molecules with biological systems.[7]

Role as a Kinase Inhibitor Intermediate

The pyridazinone scaffold is a common feature in many kinase inhibitors. The synthesis of novel 3-oxo-2,3-dihydropyridazine derivatives as selective inhibitors of interleukin-2-inducible T-cell kinase (ITK) has been reported, highlighting the importance of this core structure in developing targeted cancer therapies.[8] While not directly mentioning the 5-iodo derivative, the synthetic strategies often involve halogenated pyridazinone intermediates that are subsequently modified through cross-coupling reactions. The iodine atom in this compound makes it an ideal substrate for such transformations (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the facile introduction of various aryl, heteroaryl, or alkyl groups at the 5-position.

Signaling Pathway Implication (Hypothetical):

Caption: Role of this compound in kinase inhibitor synthesis.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. While its direct biological activities are not extensively documented, its utility as a synthetic intermediate is evident. The presence of the iodine atom facilitates a wide range of chemical modifications, enabling the generation of diverse libraries of pyridazinone derivatives for biological screening. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. bgbchem.com [bgbchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. PubChemLite - this compound (C4H3IN2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 5-Iodo-2,3-dihydropyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available data and general safety principles for related chemical compounds. A comprehensive Safety Data Sheet (SDS) for 5-Iodo-2,3-dihydropyridazin-3-one (CAS No. 825633-94-1) was not available at the time of writing. The information provided herein should be used as a guide and supplemented with a thorough risk assessment before handling this compound.

Chemical and Physical Properties

This compound is a heterocyclic organic compound utilized as a key intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors and antiviral agents.[1] Its structure incorporates an iodinated pyridazinone ring, which is valuable for cross-coupling reactions and the development of novel drug candidates.[1][2]

| Property | Data | Reference |

| CAS Number | 825633-94-1 | [3] |

| Molecular Formula | C₄H₃IN₂O | [3] |

| Molecular Weight | 221.98 g/mol | [3] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Purity | Typically ≥97-98% (HPLC) | [1][3] |

| Storage Temperature | 2-8°C (Refrigerator) | [4] |

| Storage Stability | Up to 24 months at -20°C | [1] |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Flash Point | Not applicable |

Hazard Identification and Safety Summary

| Hazard Category | GHS Classification (Assumed) | Precautionary Statements (Assumed) |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | P261, P264, P270, P271, P280, P302+P352, P304+P340, P312[5] |

| Skin Irritation | Causes skin irritation. | P280, P302+P352, P332+P313, P362[5] |

| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313[5] |

| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312[5] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes.[5] |

| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact and absorption.[5] |

| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[5] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate significant dust. | Minimizes inhalation of airborne particles.[5] |

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Eyes | Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |

| Skin | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

-

Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[6]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment and Cleanup: For small spills of solid material, carefully sweep up the powder, avoiding dust generation. Place the material in a sealed, properly labeled container for disposal.[7]

-

Decontamination: Clean the spill area with a suitable solvent.

-

Waste: Dispose of all contaminated materials, including PPE, as hazardous waste.[7]

Experimental Protocols: Safe Handling in a Laboratory Setting

The following is a generalized protocol for the safe handling of powdered this compound.

Objective: To safely weigh and prepare a solution of this compound for experimental use.

Materials:

-

This compound

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with stopper

-

Beakers

-

Pipettes

-

Appropriate PPE (see section 3.0)

Methodology:

-

Preparation and Engineering Controls:

-

Weighing the Compound:

-

Place a weighing boat on the analytical balance and tare.

-

Carefully open the container of this compound.

-

Using a clean spatula, transfer the desired amount of the solid to the weighing boat. Avoid generating dust.

-

Securely close the stock container immediately after dispensing.

-

-

Solution Preparation:

-

Carefully transfer the weighed solid into the appropriate volumetric flask.

-

Add a small amount of the chosen solvent to the weighing boat to rinse any remaining powder and transfer the rinsate to the flask.

-

Add approximately half of the final volume of the solvent to the flask.

-

Stopper the flask and gently swirl to dissolve the solid. Sonication may be used if necessary.

-

Once dissolved, add the solvent to the calibration mark on the flask.

-

Stopper and invert the flask several times to ensure a homogenous solution.

-

-

Post-Handling and Cleanup:

-

Clean all non-disposable equipment thoroughly.

-

Dispose of all contaminated disposable items (e.g., weighing boat, gloves) in a designated hazardous waste container.[8]

-

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep the container tightly closed when not in use.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal:

-

All waste, including unused compound and contaminated materials, must be disposed of as hazardous waste.[7]

-

As a halogenated organic compound, it should be collected in a designated, labeled waste container for halogenated organic waste.[8][9]

-

Do not dispose of this compound down the drain or in general waste.[9]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Logical Relationship Diagrams

The following diagram illustrates the safe handling workflow for this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. bgbchem.com [bgbchem.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3(2H)-Pyridazinone - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.fr [fishersci.fr]

- 7. benchchem.com [benchchem.com]

- 8. bucknell.edu [bucknell.edu]

- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Iodo-2,3-dihydropyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2,3-dihydropyridazin-3-one is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. Its structure allows for further functionalization, making it a key intermediate in the synthesis of complex drug candidates. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the bromination of a pyridazinone precursor followed by a copper-catalyzed halogen exchange reaction.

Introduction

Pyridazinone derivatives are known to exhibit a wide range of biological activities. The introduction of an iodine atom at the 5-position of the pyridazinone ring provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of diverse molecular libraries for drug discovery. This protocol outlines a reliable method to obtain this compound, a compound not readily synthesized through direct methods.

Experimental Protocols

The synthesis is proposed as a two-step process:

-

Step 1: Synthesis of 5-Bromo-2,3-dihydropyridazin-3-one from a suitable pyridazinone precursor.

-

Step 2: Copper-catalyzed Finkelstein (halogen exchange) reaction to yield this compound.

Protocol 1: Synthesis of 5-Bromo-2,3-dihydropyridazin-3-one (Precursor)

This protocol describes a general method for the bromination of a pyridazinone precursor. The synthesis of the parent 2,3-dihydropyridazin-3-one can be achieved through various literature methods, often involving the cyclization of a suitable 4-carbon acyl compound with hydrazine.

-

Materials and Reagents:

-

2,3-dihydropyridazin-3-one

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (glacial)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydropyridazin-3-one (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2,3-dihydropyridazin-3-one.

-

Protocol 2: Synthesis of this compound

This protocol details the conversion of the bromo-precursor to the iodo-product via a copper-catalyzed halogen exchange reaction, analogous to an aromatic Finkelstein reaction[1].

-

Materials and Reagents:

-

5-Bromo-2,3-dihydropyridazin-3-one (1.0 eq)

-

Sodium Iodide (NaI) (2.0 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

N,N'-Dimethylethylenediamine (DMEDA) or a similar diamine ligand (0.2 eq)

-

1,4-Dioxane (anhydrous)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Bromo-2,3-dihydropyridazin-3-one (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe, followed by the diamine ligand (0.2 eq).

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

-

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Mol. Weight ( g/mol ) |

| 5-Bromo-2,3-dihydropyridazin-3-one | 5-Bromopyridazin-3(2H)-one | 67264-08-8 | C₄H₃BrN₂O | 174.98 |

| This compound | 5-Iodopyridazin-3(2H)-one | 825633-94-1 | C₄H₃IN₂O | 221.98 |

Table 2: Expected Spectroscopic Data

While experimental spectra for the target compound are not widely published, the following are predicted 1H and 13C NMR chemical shifts based on data from analogous pyridazinone structures.[2]

| Compound | 1H NMR (DMSO-d₆, δ ppm) - Predicted | 13C NMR (DMSO-d₆, δ ppm) - Predicted |

| 5-Bromo-2,3-dihydropyridazin-3-one | ~12.5 (br s, 1H, NH), ~7.8 (d, 1H, H-4), ~7.0 (d, 1H, H-6) | ~160 (C=O), ~140 (C-6), ~130 (C-4), ~110 (C-5) |

| This compound | ~12.6 (br s, 1H, NH), ~7.9 (d, 1H, H-4), ~6.9 (d, 1H, H-6) | ~160 (C=O), ~142 (C-6), ~135 (C-4), ~85 (C-5) |

Note: Predicted shifts are estimates and actual values may vary. The C-I bond is expected to significantly shield the C-5 carbon, resulting in a characteristic upfield shift in the 13C NMR spectrum.

Visualizations

Synthetic Workflow Diagram

References

Application Notes and Protocols: Suzuki Coupling Reactions with 5-Iodo-2,3-dihydropyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazin-3-one scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The functionalization of this ring system is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyridazinone core.[1][2]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 5-Iodo-2,3-dihydropyridazin-3-one with various boronic acids. While the reactivity of iodo-substituted heterocycles is generally high in such transformations, the choice of catalyst, ligand, base, and solvent system is critical for achieving optimal yields and purity.[3]

Data Presentation

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of halogenated pyridazinone derivatives, which can serve as a guide for optimizing the reaction with this compound.

| Entry | Halogenated Pyridazinone | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 6-Chloro-5-dialkylaminopyridazinone | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | KF | 1,4-Dioxane/H₂O | 135-140 | 75-85 |

| 2 | 4,5-Dichloropyridazinone | Phenylboronic acid | Pd(PEt₃)₂Cl₂ (5) | - | Na₂CO₃ | Toluene/H₂O | RT | High |

| 3 | 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 2-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or KF, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, with or without water)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware (reaction tube or round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%) and, if necessary, the ligand (4-10 mol%).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2]

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 5-aryl-2,3-dihydropyridazin-3-one derivative.

Mandatory Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[4]

References

Application Notes and Protocols: N-alkylation of 5-Iodo-2,3-dihydropyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2,3-dihydropyridazin-3-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive nitrogen atom within the pyridazinone core and an iodine atom, allows for diverse functionalization. N-alkylation of the pyridazinone ring is a critical transformation for modulating the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles. The introduction of various alkyl groups on the nitrogen atom can lead to the synthesis of a wide array of biologically active compounds. This document provides a detailed protocol for the N-alkylation of this compound, along with relevant data and visualizations to guide researchers in this synthetic transformation.

Reaction Principle

The N-alkylation of this compound proceeds via the deprotonation of the nitrogen atom at the 2-position by a suitable base, forming a nucleophilic pyridazinone anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent, typically an alkyl halide, to form the N-alkylated product. The choice of base, solvent, and reaction conditions is crucial to ensure high yields and minimize potential side reactions, such as O-alkylation, although for this class of compounds, N-alkylation is generally favored.

Experimental Protocols

General Protocol for N-alkylation

This protocol describes a general method for the N-alkylation of this compound with various alkyl halides.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or reaction vessel with a sealed cap

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 - 2.0 eq.).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

-

Stir the suspension at room temperature for 15-30 minutes.

-

To the stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise.

-

Heat the reaction mixture to the desired temperature (typically 25-80 °C) and maintain for several hours (e.g., 2-24 h).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide (Iodomethane) | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |

Note: While a specific yield was not provided in the reference, the synthesis of 5-Iodo-2-methylpyridazin-3(2H)-one from this compound and iodomethane has been reported, indicating the feasibility of this reaction.[1] General protocols for similar heterocycles suggest yields can range from moderate to excellent depending on the specific substrate and conditions.

Mandatory Visualizations

Reaction Scheme

Caption: General reaction scheme for the N-alkylation.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Applications in Drug Development